molecular formula C15H13ClO3 B6403196 3-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261986-49-5

3-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6403196
CAS RN: 1261986-49-5
M. Wt: 276.71 g/mol
InChI Key: RXMDXUTYXZWDJN-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid (95%) is a synthetic compound used in a variety of scientific research applications. It is a type of phenolic acid, which is a type of aromatic acid that has a phenol group attached to its chemical structure. It is a white crystalline solid that is insoluble in water, but is soluble in methanol, ethanol, and other organic solvents. The compound is known by the common names 3-chloro-2-methylbenzoic acid, 3-chloro-2-methyl-5-methoxybenzoic acid, and 3-chloro-2-methyl-5-methoxybenzenecarboxylic acid.

Scientific Research Applications

3-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid (95%) is used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and fragrances. It has also been used as a reagent in the synthesis of other compounds, such as polymers and surfactants. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as quinolines and indoles.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid (95%) is not well understood. However, it is believed that it works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX has been linked to a variety of anti-inflammatory effects, including pain relief and the reduction of inflammation.
Biochemical and Physiological Effects
3-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid (95%) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, it has been shown to possess antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid (95%) in laboratory experiments are that it is relatively easy to synthesize, is relatively stable, and has a wide range of applications. Additionally, it is inexpensive and readily available. The main limitation of using this compound in laboratory experiments is that it is insoluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for research involving 3-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid (95%). One potential direction is to further explore its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its ability to inhibit the growth of certain cancer cell lines. Additionally, further research could be conducted to explore its potential as a reagent in the synthesis of various compounds, such as polymers and surfactants. Finally, further research could be conducted to explore its potential as an intermediate in the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances.

Synthesis Methods

The synthesis of 3-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid (95%) is typically achieved through a process known as Friedel-Crafts acylation. This process involves the reaction of a phenol with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is a phenolic acid, such as 3-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid (95%).

properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-13(4-3-5-14(9)16)10-6-11(15(17)18)8-12(7-10)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMDXUTYXZWDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690276
Record name 3'-Chloro-5-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261986-49-5
Record name 3'-Chloro-5-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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